Cas no 28529-71-7 (2-(aminomethyl)-2-adamantanol)
2-(aminomethyl)-2-adamantanol Chemical and Physical Properties
Names and Identifiers
-
- Tricyclo[3.3.1.13,7]decan-2-ol,2-(aminomethyl)-
- 2-(aminomethyl)adamantan-2-ol(SALTDATA: HCl)
- 2-Aminomethyl-adamantan-2-ol
- 2-Aminoethyl-13C-2-hydroxiadamantan
- 2-aminoethyl-2-hydroxyadamantane
- 2-aminomethyl-2-hydroxyadamantane
- 2-amonomethyl-2-hydroxyadamantane
- 2-hydroxy-2-aminomethyladamantane
- NSC145166
- AKOS000302833
- EN300-637384
- CS-0101250
- Oprea1_173240
- (1R,3R,5R,7R)-2-(AMINOMETHYL)ADAMANTAN-2-OL
- 2-Aminomethyl-2-adamantanol
- Tricyclo[3.3.1.13,7]decan-2-ol, 2-(aminomethyl)-
- NSC-145166
- Tricyclo[3.3.1.13,7]decan-2-ol, 2-(aminomethyl)-, hydrochloride (1:1)
- KTBCLFLXXIIDQR-UHFFFAOYSA-N
- AKOS006283480
- 24779-98-4
- 28529-71-7
- 2-(aminomethyl)adamantan-2-ol
- CHEMBL1275658
- SCHEMBL1524030
- BB 0256787
- 2-(aminomethyl)-2-adamantanol
-
- MDL: MFCD01837514
- Inchi: 1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2
- InChI Key: KTBCLFLXXIIDQR-UHFFFAOYSA-N
- SMILES: OC1(CN)C2CC3CC(C2)CC1C3
Computed Properties
- Exact Mass: 181.14700
- Monoisotopic Mass: 181.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2A^2
- XLogP3: 0.8
Experimental Properties
- Density: 1.135
- Boiling Point: 299.6°Cat760mmHg
- Flash Point: 135°C
- Refractive Index: 1.564
- PSA: 46.25000
- LogP: 1.83260
2-(aminomethyl)-2-adamantanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(aminomethyl)-2-adamantanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639423-50mg |
2-(aminomethyl)-2-adamantanol |
28529-71-7 | 50mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A639423-100mg |
2-(aminomethyl)-2-adamantanol |
28529-71-7 | 100mg |
$ 70.00 | 2022-05-31 | ||
| TRC | A639423-500mg |
2-(aminomethyl)-2-adamantanol |
28529-71-7 | 500mg |
$ 275.00 | 2022-05-31 | ||
| ChemScence | CS-0101250-500mg |
2-(Aminomethyl)adamantan-2-ol |
28529-71-7 | 500mg |
$219.0 | 2022-04-27 | ||
| ChemScence | CS-0101250-1g |
2-(Aminomethyl)adamantan-2-ol |
28529-71-7 | 1g |
$415.0 | 2022-04-27 | ||
| Chemenu | CM539006-1g |
2-(Aminomethyl)adamantan-2-ol |
28529-71-7 | 95%+ | 1g |
$447 | 2024-07-28 | |
| Enamine | EN300-637384-0.05g |
2-(aminomethyl)adamantan-2-ol |
28529-71-7 | 0.05g |
$287.0 | 2023-05-31 | ||
| Enamine | EN300-637384-0.1g |
2-(aminomethyl)adamantan-2-ol |
28529-71-7 | 0.1g |
$301.0 | 2023-05-31 | ||
| Enamine | EN300-637384-0.25g |
2-(aminomethyl)adamantan-2-ol |
28529-71-7 | 0.25g |
$315.0 | 2023-05-31 | ||
| Enamine | EN300-637384-0.5g |
2-(aminomethyl)adamantan-2-ol |
28529-71-7 | 0.5g |
$328.0 | 2023-05-31 |
2-(aminomethyl)-2-adamantanol Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(aminomethyl)-2-adamantanol
Introduction to 2-(aminomethyl)-2-adamantanol (CAS No. 28529-71-7) in Modern Chemical and Pharmaceutical Research
2-(aminomethyl)-2-adamantanol, identified by the Chemical Abstracts Service Number (CAS No.) 28529-71-7, is a significant compound in the realm of chemical and pharmaceutical research. This tricyclic alcohol derivative combines the unique structural properties of adamantane with the functional versatility of an aminomethyl group, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biomedical applications.
The adamantane backbone, characterized by its three-fused cyclohexane rings, imparts exceptional stability and lipophilicity to the molecule. This structural motif has been extensively explored in drug design due to its ability to enhance molecular penetration through biological membranes. The introduction of an aminomethyl substituent at the 2-position of the adamantane ring further expands its utility by providing a reactive site for further functionalization, such as urea bond formation or chelation with metal ions.
In recent years, 2-(aminomethyl)-2-adamantanol has garnered attention for its role in developing novel therapeutic agents. Its rigid framework and tunable reactivity make it an ideal scaffold for designing molecules with specific biological activities. For instance, researchers have leveraged this compound to create potent inhibitors of enzymes involved in inflammatory pathways. The adamantane moiety's resistance to metabolic degradation ensures that the drug candidates derived from it exhibit prolonged half-lives, improving their therapeutic efficacy.
One of the most compelling aspects of 2-(aminomethyl)-2-adamantanol is its potential in targeted drug delivery systems. The lipophilic nature of adamantane facilitates its incorporation into lipid-based nanoparticles, which are widely used for delivering payloads to specific cellular compartments. Additionally, the amine group can be conjugated with targeting ligands, such as peptides or antibodies, to enhance specificity towards diseased tissues. This dual functionality has been exploited in preclinical studies aiming to develop next-generation anticancer therapies.
The compound's versatility extends to its application in material science and polymer chemistry. The rigid adamantane core can be incorporated into polymers to enhance thermal stability and mechanical strength. Such materials find applications in high-performance coatings, adhesives, and even electronic components where rigidity and chemical inertness are paramount.
Recent advancements in computational chemistry have further highlighted the significance of 2-(aminomethyl)-2-adamantanol. Molecular modeling studies suggest that this compound can form stable complexes with a variety of biological targets, including proteins and nucleic acids. These interactions have been simulated using advanced force fields and docking algorithms, providing insights into its potential pharmacological effects. Such computational approaches are crucial for optimizing lead compounds before they enter preclinical testing.
In summary, 2-(aminomethyl)-2-adamantanol (CAS No. 28529-71-7) represents a fascinating intersection of structural rigidity and functional diversity. Its unique properties make it a versatile building block for pharmaceuticals, materials, and advanced chemical systems. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.
28529-71-7 (2-(aminomethyl)-2-adamantanol) Related Products
- 45732-95-4(1-(aminomethyl)cycloheptan-1-ol)
- 1214839-01-6(4-(Aminomethyl)-1,4-hexanediol)
- 4000-72-0(1-(aminomethyl)cyclohexan-1-ol)
- 24779-98-4(2-(aminomethyl)adamantan-2-ol hydrochloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)